

reducing background noise with Onono in assays

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Compound of Interest

Compound Name: *Onono*

Cat. No.: *B1236737*

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Onono Technical Support Center

Welcome to the **Onono** Technical Support Center. Here you will find comprehensive resources, troubleshooting guides, and frequently asked questions to help you effectively reduce background noise and enhance the signal-to-noise ratio in your assays using **Onono**.

Introduction to Onono

Onono is a novel, multi-functional reagent meticulously engineered to minimize background noise in a wide range of immunoassays, including ELISA and Western Blotting. Its unique formulation addresses the common causes of non-specific signal, leading to clearer results and more reliable data. **Onono** works by preventing non-specific binding of antibodies and detection reagents, stabilizing antibody conformations, and reducing the auto-activation of substrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Onono**?

Onono utilizes a proprietary combination of synthetic blocking molecules and antibody stabilizers. These components work synergistically to:

- Block non-specific binding sites: **Onono** effectively coats the surfaces of microplates and membranes, preventing antibodies and other reagents from adhering to unintended areas.[\[1\]](#)

[2]

- Prevent antibody aggregation: The stabilizing agents in **Onono** help maintain antibodies in their optimal, monomeric state, reducing the likelihood of aggregates that can lead to high background.
- Quench endogenous enzyme activity: For enzyme-linked assays, **Onono** contains components that suppress endogenous peroxidase and phosphatase activity in samples, which can otherwise cause false positive signals.

Q2: Which types of assays is **Onono** compatible with?

Onono is designed for versatility and is compatible with a variety of immunoassay platforms, including:

- Enzyme-Linked Immunosorbent Assays (ELISA)
- Western Blotting
- Immunohistochemistry (IHC)
- Immunofluorescence (IF)

Q3: How should I store **Onono**?

For optimal performance and stability, **Onono** should be stored at 2-8°C.[3] Do not freeze **Onono**, as this can cause the components to precipitate. When stored correctly, **Onono** is stable for at least 12 months.

Q4: Can I use **Onono** with my existing blocking buffer?

Onono is a complete replacement for traditional blocking buffers like BSA or non-fat dry milk. For best results, it is not recommended to use **Onono** in conjunction with other blocking agents.

Troubleshooting Guides

Guide 1: High Background Signal

High background can obscure your results and make data interpretation difficult.^{[4][5][6]} This guide will help you troubleshoot and resolve high background issues when using **Onono**.

Problem: After performing my assay, the background signal is too high.

Possible Causes and Solutions:

Possible Cause	Recommended Solution with Onono
Insufficient Blocking	Increase the incubation time with Onono Blocking Buffer to 60 minutes at room temperature. Ensure the entire surface of the well or membrane is covered. ^[2]
Antibody Concentration Too High	Reduce the concentration of your primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding. ^[6]
Inadequate Washing	Increase the number of wash steps and the volume of wash buffer used. Ensure that all residual unbound reagents are removed. ^{[4][5]}
Cross-Reactivity of Secondary Antibody	Run a control with only the secondary antibody to check for non-specific binding. If high background persists, consider using a pre-adsorbed secondary antibody.
Substrate Auto-activation	Ensure your substrate is fresh and has not been exposed to light. ^[5] Onono helps to minimize this, but proper substrate handling is still crucial.

Experimental Protocol: Optimizing **Onono** Incubation Time

- Prepare your ELISA plate or Western blot membrane as per your standard protocol up to the blocking step.
- Divide your samples into three groups.

- For group 1, incubate with **Onono** Blocking Buffer for 30 minutes at room temperature.
- For group 2, incubate with **Onono** Blocking Buffer for 60 minutes at room temperature.
- For group 3, incubate with **Onono** Blocking Buffer for 90 minutes at room temperature.
- Proceed with the rest of your assay protocol, keeping all other parameters constant.
- Compare the background signal across the three groups to determine the optimal blocking time for your specific assay.

Logical Workflow for Troubleshooting High Background



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Caption: A step-by-step workflow for diagnosing and resolving high background noise in your assay.

Guide 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can make it difficult to distinguish your target signal from the background.^{[7][8]} **Onono** is designed to improve SNR by reducing the "noise" component.

Problem: My signal is weak and difficult to distinguish from the background.

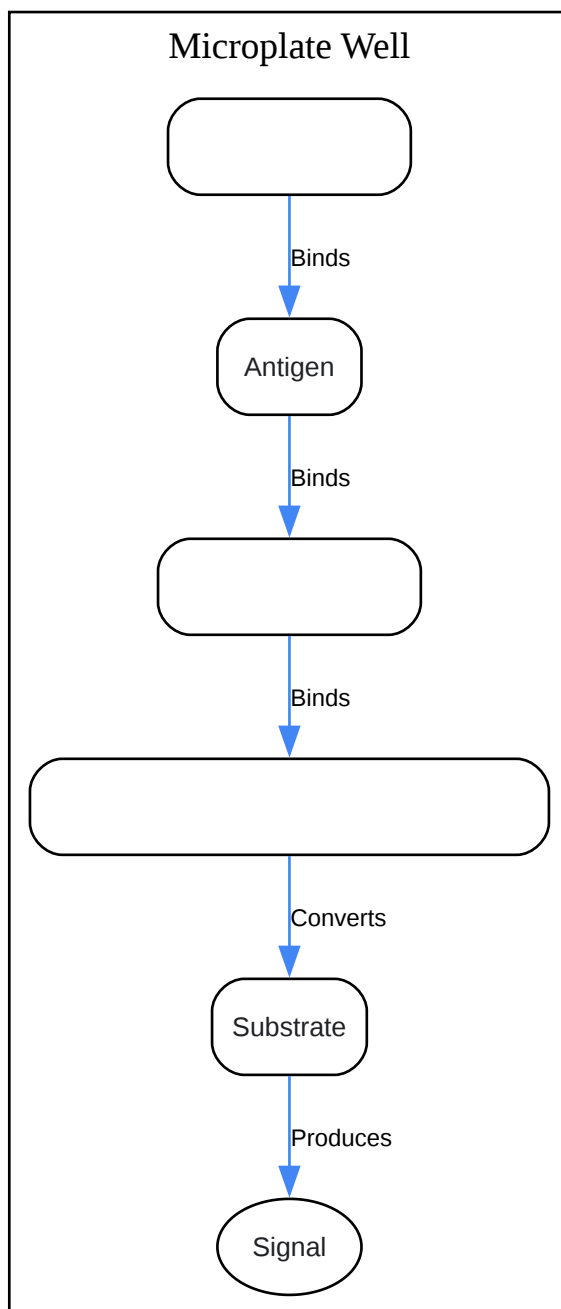
Possible Causes and Solutions:

Possible Cause	Recommended Solution with Onono
Suboptimal Antibody Dilution	Perform an antibody titration experiment to find the optimal concentration that maximizes signal without increasing background.
Insufficient Incubation Times	Increase the incubation time for your primary and/or secondary antibodies to allow for sufficient binding.
Inactive Reagents	Ensure all reagents, including antibodies and substrates, are within their expiration dates and have been stored correctly. [3] [9]
Over-Washing	While washing is crucial, excessive or harsh washing can strip away bound antibodies. Use a gentle wash buffer and avoid letting the plate or membrane dry out. [1] [2]

Experimental Protocol: Antibody Titration with **Onono**

- Coat your ELISA plate or prepare your Western blot membrane with your antigen.
- Block the plate or membrane with **Onono** Blocking Buffer for 60 minutes at room temperature.
- Prepare a serial dilution of your primary antibody in **Onono** Antibody Diluent.
- Incubate the plate or membrane with the different primary antibody concentrations.
- Wash the plate or membrane according to your protocol.
- Incubate with a single, optimal concentration of your secondary antibody.
- Wash and develop the signal.
- Plot the signal intensity against the antibody concentration to determine the optimal dilution that provides the best signal-to-noise ratio.

Signaling Pathway for a Typical Sandwich ELISA

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Caption: The sequential binding events in a sandwich ELISA leading to signal generation.

Onono Performance Data

The following table summarizes the recommended starting concentrations and incubation times for **Onono** in common applications.

Application	Onono Component	Recommended Concentration	Incubation Time	Temperature
ELISA	Onono Blocking Buffer	1X	60 minutes	Room Temperature
Onono Antibody Diluent	1X	Variable	Room Temperature	
Western Blot	Onono Blocking Buffer	1X	60 minutes	Room Temperature
Onono Antibody Diluent	1X	Variable (often overnight for primary)	4°C or Room Temp	

Note: These are starting recommendations. Optimal conditions may vary depending on the specific assay and should be determined experimentally.

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